Isoquinoline, 3-chloro-1-(2-methylphenyl)-
Description
Isoquinoline, 3-chloro-1-(2-methylphenyl)-, is a substituted isoquinoline derivative characterized by a chlorine atom at position 3 and a 2-methylphenyl group at position 1. This compound belongs to a broader class of isoquinoline-based molecules, which are notable for their diverse biological activities and applications in medicinal chemistry.
Properties
CAS No. |
89721-08-4 |
|---|---|
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-chloro-1-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(17)18-16/h2-10H,1H3 |
InChI Key |
KJVVRAVANVKABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions:
-
Formylation : A solution of 1-phenyl-1,4-dihydro-3-(2H)-isoquinolinone (0.25 mol) in tetrahydrofuran reacts with POCl₃ (146 g) and DMF (73 mL) at 20–35°C for 3 hours.
-
Cyclization : The intermediate is treated with aqueous NaOH, followed by extraction with toluene.
-
Oxidation : The aldehyde is oxidized using potassium permanganate (95 g) in 2N H₂SO₄ at <30°C, yielding 3-chloro-1-(2-methylphenyl)isoquinoline-4-aldehyde (37% yield, m.p. 140–142°C).
This method is notable for its scalability but requires careful control of oxidation conditions to avoid over-oxidation.
Poindexter Synthesis via Nitrile Addition
The Poindexter synthesis involves the addition of nitriles to o-tolylbenzamide dianions, followed by cyclization to form 3-substituted isoquinolines. For 3-chloro-1-(2-methylphenyl)isoquinoline, the pathway includes:
Reaction Pathway:
-
Metalation : o-Tolualdehyde tert-butylimine is treated with lithium diisopropylamide (LDA) at −78°C to generate a dianion.
-
Nitrile Trapping : Addition of benzonitrile (1.2 equiv) to the dianion, followed by warming to 23°C.
-
Cyclization : Acidic workup with trifluoroacetic acid (TFA) induces cyclization, yielding the isoquinoline core (80% yield).
Optimization Insights:
-
Quenching Protocol : Direct quenching with TFA suppresses dimerization byproducts (e.g., 3,3’-diphenyl-1,1’-biisoquinoline).
-
Solvent Choice : Tetrahydrofuran (THF) enhances dianion stability, while DMF accelerates nitrile addition.
Cyclodehydration of N-Formyl-2-Phenylacetamides
A patented method utilizes cyclodehydration of N-formyl-2-phenylacetamides in concentrated sulfuric acid to form isoquinolone salts, which are subsequently dehalogenated.
Experimental Procedure:
-
Cyclization : N-Formyl-N-methyl-2-phenylacetamide (10 mmol) is dissolved in concentrated H₂SO₄ (200 mL) and stirred under nitrogen for 12 hours at ambient temperature.
-
Salt Formation : The resulting isoquinolone sulfate is isolated and treated with sodium bicarbonate to liberate the free base.
-
Dehalogenation : Catalytic hydrogenation of 3-chloro-1-(2-methylphenyl)isoquinoline-4-carboxylic acid (40 g) over Pd/C (2 g) in methanol at 70°C and 50 atm H₂ yields the des-chloro derivative (m.p. 254°C).
Yield and Purity:
Palladium-catalyzed cross-coupling reactions enable the introduction of the 2-methylphenyl group at position 1 of the isoquinoline core. A Danish patent describes the use of 3-chloro-2-methylphenylmagnesium halide in a Kumada coupling with halogenobenzenes.
Protocol:
-
Grignard Formation : 2,6-Dichlorotoluene reacts with magnesium in THF to form 3-chloro-2-methylphenylmagnesium chloride.
-
Cross-Coupling : The Grignard reagent couples with iodobenzene (1.2 equiv) in the presence of Ni(acac)₂ (0.03 mol%) at 80°C for 12 hours, yielding 3-chloro-2-methylbiphenyl.
-
Cyclization : The biphenyl intermediate undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃, followed by chlorination with SOCl₂ to afford the target compound.
Comparative Data:
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Formation | Mg, THF | 85 | 92 |
| Cross-Coupling | Ni(acac)₂ | 78 | 89 |
| Cyclization | AlCl₃, SOCl₂ | 65 | 95 |
Solid-Phase Synthesis for Diversification
A resin-bound approach enables rapid diversification of the isoquinoline scaffold. Starting with Fmoc-protected amino acids , the method involves:
-
Deprotection : Cleavage of Fmoc groups with piperidine/DMF.
-
Condensation : Reaction with o-tolualdehyde and homophthalic anhydride in DMF.
-
Chlorination : Treatment with POCl₃ (2 equiv) at 60°C for 6 hours introduces the chlorine substituent.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Biological Activities
Isoquinoline derivatives have been extensively studied for their biological activities, including:
- Anticancer Properties : Research indicates that isoquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to isoquinoline, 3-chloro-1-(2-methylphenyl)- have shown significant cytotoxicity against cancer cells with IC50 values less than 10 µM.
- Antimicrobial Effects : These compounds exhibit antibacterial and antifungal activities. A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Effects : Isoquinoline derivatives can inhibit key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of pro-inflammatory cytokines.
Applications in Medicinal Chemistry
Isoquinoline, 3-chloro-1-(2-methylphenyl)- serves as a crucial building block in the synthesis of pharmaceutical compounds with potential therapeutic applications. Its derivatives are being explored for:
- Drug Development : The compound's ability to interact with biological targets makes it valuable in the discovery of new drugs aimed at treating cancer and inflammatory diseases.
Applications in Materials Science
In addition to its medicinal applications, isoquinoline derivatives are utilized in materials science for developing organic semiconductors and other advanced materials due to their unique electronic properties.
Case Studies and Research Findings
Several studies have highlighted the potential of isoquinoline derivatives:
- Antitumor Activity : A study evaluated various isoquinoline derivatives for anticancer properties, revealing significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Efficacy : Research indicated that isoquinoline derivatives possess substantial antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : Studies demonstrated that these compounds can effectively reduce inflammation by inhibiting key inflammatory pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(o-tolyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Halogen Positioning: Chlorine at position 3 (target compound) vs. position 6 (tetrahydroisoquinoline in ) alters electronic effects and steric hindrance.
- Backbone Saturation : The dihydro/tetrahydro derivatives (e.g., ) exhibit increased flexibility compared to the fully aromatic target compound.
- Functional Groups : Methoxy () and hydroxyl () groups enhance solubility and H-bonding capacity, unlike the hydrophobic 2-methylphenyl group in the target.
Physical and Spectral Properties
- Spectral Data: IR: C=O (azetidinone) at ~1700 cm⁻¹ and C–Cl at ~750 cm⁻¹ . NMR: Aromatic protons in the 2-methylphenyl group resonate at δ 7.2–7.5 ppm, while the azetidinone CH₂ groups appear at δ 3.8–4.2 ppm .
Biological Activity
Isoquinoline, 3-chloro-1-(2-methylphenyl)-, also known as 3-Chloro-1-(o-tolyl)isoquinoline, is a compound belonging to the isoquinoline family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific isoquinoline derivative, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 89721-08-4 |
| Molecular Formula | C16H12ClN |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 3-chloro-1-(2-methylphenyl)isoquinoline |
| InChI Key | KJVVRAVANVKABV-UHFFFAOYSA-N |
Isoquinolines exhibit various biological activities through their interactions with specific molecular targets, such as enzymes and receptors. The mechanism of action for 3-chloro-1-(2-methylphenyl)-isoquinoline involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activities
Research indicates that isoquinoline derivatives, including 3-chloro-1-(2-methylphenyl)-isoquinoline, possess a range of biological activities:
- Anticancer Properties: Isoquinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Effects: Some studies suggest that these compounds can exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects: Isoquinolines may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antitumor Activity:
A study evaluated various isoquinoline derivatives for their anticancer properties. Compounds similar to 3-chloro-1-(2-methylphenyl)-isoquinoline demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) . -
Antimicrobial Efficacy:
Research on isoquinoline derivatives revealed that they possess substantial antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus . -
Anti-inflammatory Mechanisms:
Isoquinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Comparative Analysis
The biological activity of 3-chloro-1-(2-methylphenyl)-isoquinoline can be compared with other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Chloro-1-(2-methylphenyl)-isoquinoline | High (IC50 < 10 µM) | Moderate (MIC = 5 µg/mL) | Significant Inhibition |
| Quinoline | Moderate | High | Moderate |
| Isoquinoline | High | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-1-(2-methylphenyl)isoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis involving cyclization and halogenation reactions is commonly employed. For example, acylation of 2-methylphenyl precursors followed by chlorination using POCl₃ or SOCl₂ under reflux conditions (60–80°C) can yield the target compound. Solvent choice (e.g., dichloromethane or acetic acid) and catalyst optimization (e.g., Lewis acids like AlCl₃) are critical for purity . Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation and minimize side reactions .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns on the isoquinoline and phenyl rings.
- X-ray crystallography for absolute configuration determination, especially to resolve ambiguity in chlorine positioning .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₆H₁₂ClN). Cross-referencing with computational methods (DFT-based IR simulations) enhances reliability .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Prioritize in vitro cytotoxicity (MTT assay on cancer cell lines) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria). Use dose-response curves (0.1–100 µM) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .
Advanced Research Questions
Q. How does the chloro-methylphenyl substitution pattern influence binding affinity to biological targets (e.g., kinase inhibitors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystallographic data of target proteins (e.g., EGFR kinase). Compare binding energies with unsubstituted isoquinoline analogs. Validate predictions via surface plasmon resonance (SPR) to measure dissociation constants (KD). Substituent electronegativity and steric effects often correlate with enhanced target engagement .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Conduct:
- Batch-to-batch reproducibility tests (HPLC purity >98%).
- Meta-analysis of literature data, adjusting for variables like solvent (DMSO vs. aqueous) or cell line genetic drift .
- Mechanistic follow-ups (e.g., siRNA knockdown) to confirm target specificity .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer : Use in silico tools (e.g., SwissADME, ProTox-II) to assess:
- CYP450 metabolism : Identify likely oxidation sites on the isoquinoline core.
- hERG inhibition risk : Evaluate QT prolongation potential via ligand-based pharmacophore models.
- Ames test predictions : Screen for mutagenicity using structural alerts (e.g., nitro groups absent) .
Q. What factorial design approaches optimize reaction conditions for scale-up?
- Methodological Answer : Apply a 2³ factorial design varying temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies interactions between variables. Prioritize factors with Pareto charts to maximize yield while minimizing byproducts .
Methodological Framework Integration
Q. How to align research on this compound with a theoretical framework (e.g., structure-activity relationships in heterocycles)?
- Methodological Answer : Ground hypotheses in Hammett substituent constants (σ values) to quantify electronic effects of chloro and methyl groups. Link experimental IC₅₀ values to calculated logP (lipophilicity) using linear regression. This bridges empirical data with quantum mechanical descriptors (e.g., HOMO-LUMO gaps) .
Q. What protocols ensure reproducibility in heterogeneous catalysis studies?
- Methodological Answer : Standardize catalyst pre-treatment (e.g., calcination at 400°C for 3 hours) and characterize BET surface area/pore size. Use controlled atmosphere reactors (argon/vacuum) to prevent moisture interference. Report turnover numbers (TON) and frequencies (TOF) with error margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
